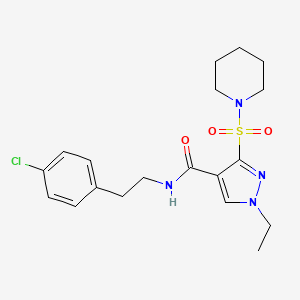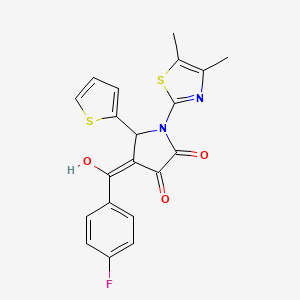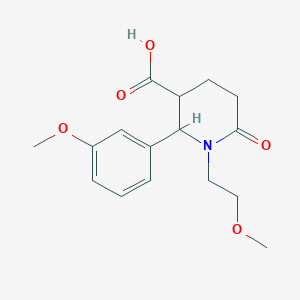
N-(4-chlorophenethyl)-1-ethyl-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenethyl)-1-ethyl-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C19H25ClN4O3S and its molecular weight is 424.94. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorophenethyl)-1-ethyl-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenethyl)-1-ethyl-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Structure-Activity Relationships in Pyrazole Derivatives
Research on pyrazole derivatives, such as the structural study on cannabinoid receptor antagonists, elucidates the importance of specific substituents for receptor binding affinity and activity. For instance, a study highlighted the structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity, emphasizing the role of para-substituted phenyl rings and carboxamido groups in enhancing potency (R. Lan et al., 1999). This foundational knowledge supports the development of novel compounds targeting cannabinoid receptors for various therapeutic applications.
Molecular Interaction and Binding Analysis
Further investigation into the molecular interaction of pyrazole derivatives with the CB1 cannabinoid receptor provides detailed insight into the conformational preferences and binding mechanisms. A study employing comparative molecular field analysis (CoMFA) and molecular modeling techniques revealed specific interactions and conformations that contribute to binding affinity and antagonist activity (J. Shim et al., 2002). These findings are crucial for the rational design of new compounds with improved receptor specificity and pharmacological profiles.
Radioisotope Labeling for In Vivo Imaging
The development of radioisotope-labeled derivatives for single photon emission computed tomography (SPECT) imaging demonstrates the application of pyrazole derivatives in neurological research. By facilitating the in vivo characterization of cannabinoid receptor binding, such compounds contribute to a better understanding of receptor distribution and function in the brain (H. Seltzman et al., 2002).
Potential Therapeutic Applications
While the literature directly referencing N-(4-chlorophenethyl)-1-ethyl-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxamide is limited, studies on related compounds suggest a broad spectrum of potential therapeutic applications, ranging from the treatment of neurological disorders to the management of metabolic diseases. The research into cannabinoid receptor antagonists, for example, has explored their use in treating obesity and addiction, highlighting the therapeutic potential of modulating cannabinoid receptor activity (A. L. Hildebrandt et al., 2003).
Eigenschaften
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-1-ethyl-3-piperidin-1-ylsulfonylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN4O3S/c1-2-23-14-17(18(25)21-11-10-15-6-8-16(20)9-7-15)19(22-23)28(26,27)24-12-4-3-5-13-24/h6-9,14H,2-5,10-13H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQBFHMEBLDHEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)S(=O)(=O)N2CCCCC2)C(=O)NCCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-chlorophenyl)-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2706225.png)

![Benzo[d]thiazol-2-yl(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2706229.png)

![ethyl 3-(4-chlorophenyl)-1-(2,5-dimethylbenzyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/no-structure.png)



![5-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2706237.png)
![2-Methyl-4-[[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2706241.png)
![3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2706242.png)
![N-[3-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-phenylphenyl)acetamide](/img/structure/B2706243.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2706246.png)